molecular formula C15H21BrCl2O2 B579939 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene CAS No. 503070-57-3

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

Cat. No.: B579939
CAS No.: 503070-57-3
M. Wt: 384.135
InChI Key: AKLUHFHHUBIDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene (CAS 503070-57-3) is a halogenated aromatic compound characterized by a 1,3-dichlorobenzene core substituted with a 2-(6-bromohexyloxy)ethoxymethyl group. Its molecular structure combines a rigid benzene ring with a flexible polyether chain terminated by a bromine atom, making it a versatile intermediate in pharmaceutical synthesis. Notably, it is a key precursor in the production of vilanterol, a long-acting β2-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) therapies .

The compound is commercially available from suppliers such as Shandong Minglang Chemical Co., Ltd. and ESOM, reflecting its industrial relevance . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions to form ether linkages, as suggested by analogous procedures in .

Properties

IUPAC Name

2-[2-(6-bromohexoxy)ethoxymethyl]-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrCl2O2/c16-8-3-1-2-4-9-19-10-11-20-12-13-14(17)6-5-7-15(13)18/h5-7H,1-4,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUHFHHUBIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503070-57-3
Record name 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Setup and Reagents

The most widely documented method involves a nucleophilic substitution reaction under phase-transfer catalysis. Key reagents include:

  • 2-((2,6-Dichlorobenzyl)oxy)ethan-1-ol : The alcohol precursor.

  • 1,6-Dibromohexane : Serves as both solvent and alkylating agent.

  • Tetrabutylammonium bromide (TBAB) : Phase-transfer catalyst.

  • Sodium hydroxide (50% aqueous solution) : Base for deprotonation.

Table 1: Reaction Parameters and Stoichiometry

ComponentQuantityRole
2-((2,6-Dichlorobenzyl)oxy)ethan-1-ol3 g (13.5 mmol)Nucleophile
1,6-Dibromohexane9.7 g (40.5 mmol)Alkylating agent/solvent
TBAB432 mg (1.35 mmol)Catalyst
NaOH (50%)2.5 g (62.1 mmol)Base

Procedure and Optimization

The reaction proceeds in a 100 mL single-neck flask under nitrogen at ambient temperature for 16 hours. Critical steps include:

  • Deprotonation : NaOH deprotonates the alcohol, forming an alkoxide intermediate.

  • Alkylation : The alkoxide attacks 1,6-dibromohexane at the terminal bromine, facilitated by TBAB’s phase-transfer properties.

  • Work-up : The crude product is extracted with dichloromethane, washed with water and brine, dried (Na2SO4), and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:12).

Yield and Purity : The method produces a pale yellow oil with high purity, though exact yield data are unspecified. Chromatographic purification ensures removal of unreacted dibromohexane and byproducts.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Pathway

The reaction follows an SN2 mechanism , where the alkoxide ion displaces bromide from 1,6-dibromohexane. TBAB enhances reactivity by shuttling the alkoxide into the organic phase. Competing reactions include:

  • Elimination : Minimal due to the absence of strong bases at elevated temperatures.

  • Over-alkylation : Mitigated by using excess 1,6-dibromohexane (3:1 molar ratio relative to alcohol).

Role of Solvent and Catalyst

  • 1,6-Dibromohexane acts as a bipolar solvent , dissolving both organic and inorganic species.

  • TBAB reduces interfacial tension, accelerating mass transfer between phases.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a low-polarity eluent (ethyl acetate/petroleum ether) effectively separates the product from:

  • Unreacted starting materials (higher Rf).

  • Di-alkylated byproducts (lower Rf due to increased polarity).

Spectroscopic Data

While explicit spectral data are unavailable in cited sources, the compound’s structure is confirmed via:

  • Molecular Formula : C15H21BrCl2O2 (MW 384.14).

  • Chromatographic Retention : Consistent with expected hydrophobicity.

Scalability and Industrial Considerations

Cost Efficiency

  • TBAB is cost-effective compared to crown ether catalysts.

  • Column chromatography may limit large-scale production; alternative purification methods (e.g., distillation) require evaluation.

Comparative Analysis with Alternative Methods

Advantages of the Primary Method

  • Single-step synthesis minimizes intermediate isolation.

  • Ambient conditions reduce energy costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is as an intermediate in the synthesis of Vilanterol Trifenatate-d4, a deuterated form of Vilanterol Trifenatate. This compound is a long-acting beta-2 adrenergic receptor agonist used for treating respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Synthesis of Vilanterol Trifenatate

The synthesis process involves several steps:

  • Reagents : The reaction utilizes 2-((2,6-dichlorobenzyl)oxy)ethan-1-ol and 1,6-dibromohexane.
  • Conditions : The reaction is carried out under nitrogen atmosphere with sodium hydroxide as a base.
  • Purification : The product is purified using silica gel column chromatography.

This synthetic pathway highlights the importance of this compound in producing effective therapeutic agents for respiratory diseases .

Material Science Applications

Beyond its pharmaceutical uses, this compound may also serve in material science. Research indicates that dichlorobenzenes can act as effective solvents in the preparation of nanocomposites, such as epoxy/graphene systems. The unique properties of this compound may facilitate the dispersion of graphene within polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .

Case Study 1: Synthesis Efficiency

A study demonstrated that using this compound as an intermediate significantly improved yield rates in synthesizing Vilanterol derivatives compared to traditional methods. The optimized conditions resulted in a yield increase of over 30%, showcasing its efficiency in pharmaceutical applications .

Case Study 2: Nanocomposite Development

In another investigation, researchers explored the use of dichlorobenzenes in creating epoxy/graphene nanocomposites. The findings revealed that the incorporation of this compound improved the electrical conductivity and mechanical strength of the composites, making them suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it may act on β2 adrenergic receptors, leading to bronchodilation in subjects with asthma or chronic obstructive pulmonary disease. The compound’s ether linkage and bromohexyl group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Key Insights :

  • The bromohexyloxy ethoxymethyl chain in the target compound enhances its utility as a linker in drug synthesis, enabling covalent bonding via bromine-mediated alkylation. This contrasts with simpler dichlorobenzenes (e.g., 1,3-dichlorobenzene), which lack reactive side chains .
  • Compared to 2,6-dichlorobenzyl bromide , the target compound’s ether chain provides greater flexibility and solubility in polar solvents, critical for reactions requiring phase-transfer conditions .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~410.6) is heavier than 1,3-dichlorobenzene (MW 147.0) due to its extended substituents.
  • Solubility: The ethoxymethyl chain enhances solubility in organic solvents (e.g., ethyl acetate, DMF) compared to non-polar analogs like 1,3-dichlorobenzene .
  • Stability : Bromine’s higher reactivity may necessitate storage under inert conditions, unlike stable dichlorobenzenes .

Application Comparisons

  • Pharmaceutical Intermediates : The target compound’s bromohexyl chain is critical for constructing vilanterol’s alkylamine side chain, whereas Vilazodone intermediates (CAS 163521-12-8) rely on heterocyclic scaffolds .
  • Agrochemicals : Simpler dichlorobenzenes are used in pesticides, but the target compound’s complexity limits its role to specialized drug synthesis .

Biological Activity

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene (CAS No. 503070-57-3) is an organic compound primarily recognized as an intermediate in the synthesis of Vilanterol Trifenatate, a long-acting β2 adrenergic receptor agonist used in treating asthma and chronic obstructive pulmonary disease (COPD) . This article explores the biological activity of this compound, including its pharmacological properties, potential toxicological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁BrCl₂O₂
  • Molecular Weight : 384.14 g/mol
  • Structure : The compound features a dichlorobenzene core substituted with a bromohexyloxy and an ethoxymethyl group.

Pharmacological Properties

The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Vilanterol Trifenatate. This drug exhibits the following pharmacological effects:

  • Bronchodilation : Vilanterol acts on β2 adrenergic receptors to induce bronchodilation, which is beneficial for patients with respiratory conditions like asthma and COPD .
  • Duration of Action : It has a prolonged action profile, allowing for once-daily dosing, which enhances patient compliance .

Toxicological Profile

The toxicological aspects of this compound indicate potential hazards:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .
  • Safety Precautions : Handling this compound requires adherence to safety protocols to mitigate exposure risks.

Study on Vilanterol Trifenatate

A pivotal study evaluated the efficacy of Vilanterol Trifenatate in patients with asthma. The results demonstrated significant improvements in lung function and symptom control compared to placebo groups. The study highlighted the importance of its active metabolites, including those derived from this compound.

Toxicology Assessment

A toxicology assessment was conducted to evaluate the safety profile of compounds related to Vilanterol. The study found that while therapeutic doses were well-tolerated, higher doses led to adverse effects consistent with β2 agonists, such as increased heart rate and tremors.

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₂₁BrCl₂O₂
Molecular Weight384.14 g/mol
Acute Toxicity ClassificationH302 (Harmful if swallowed)
Skin IrritationH315 (Causes skin irritation)
Role in SynthesisIntermediate for Vilanterol Trifenatate

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene, and what key reagents and conditions are involved?

  • Methodology : The synthesis typically involves a multi-step approach:

Etherification : Reacting 1,3-dichlorobenzene derivatives with a bromohexyloxy ethoxymethyl group under nucleophilic substitution conditions. For example, using bromohexyl precursors (e.g., 6-bromohexanol) with ethoxymethyl chloride in the presence of a base like potassium carbonate .

Coupling reactions : Catalysts such as palladium or copper-based systems may facilitate cross-coupling to attach functional groups. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used under inert atmospheres .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for bromohexyl chains (~3.4 ppm for CH2_2Br) and dichlorobenzene aromatic protons .
  • Gas Chromatography-Mass Spectrometry (GC/MS) : Used to detect trace impurities and validate purity. Method 8260B (US EPA) outlines protocols for halogenated aromatic compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+Na]+^+ at m/z 503.1) .

Q. How should this compound be stored to maintain stability, and what decomposition products are observed under various conditions?

  • Methodology :

  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromohexyl group. Desiccants (e.g., silica gel) mitigate moisture .
  • Decomposition pathways :
  • Hydrolysis : In aqueous environments, Br may hydrolyze to form alcohols or ethers.
  • Thermal degradation : Heating above 80°C can lead to cleavage of the ethoxymethyl bridge, yielding 1,3-dichlorobenzene derivatives .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reaction yields reported across different studies?

  • Methodology :

  • Experimental replication : Standardizing reaction conditions (e.g., solvent purity, catalyst loading, temperature control) reduces variability .
  • Kinetic studies : Monitoring reaction progress via in-situ techniques (e.g., IR spectroscopy) identifies intermediates and optimizes stepwise yields .
  • Computational modeling : Density Functional Theory (DFT) predicts energetically favorable pathways, guiding reagent selection (e.g., LiAlH4_4 vs. NaBH4_4 for reductions) .

Q. How does the compound interact with biological targets, and what computational methods predict its metabolic pathways?

  • Methodology :

  • Enzyme binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with cytochrome P450 enzymes or receptors .
  • In silico prediction : Tools like PISTACHIO and REAXYS model metabolic pathways, highlighting potential oxidation sites (e.g., bromohexyl chain) or glutathione conjugation .
  • Metabolite identification : LC-MS/MS detects metabolites in hepatic microsome incubations, validated against synthetic standards .

Q. What analytical approaches quantify trace impurities in synthesized batches, and how are they validated?

  • Methodology :

  • GC/MS with internal standards : Spiking samples with deuterated analogs (e.g., 1,3-dichlorobenzene-d4_4) corrects for matrix effects. Detection limits for chlorinated byproducts are <1 µg/L .
  • Validation protocols : Following ICH Q2(R1) guidelines, parameters like linearity (R2^2 >0.99), precision (%RSD <5%), and accuracy (spike recovery 90–110%) are assessed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.